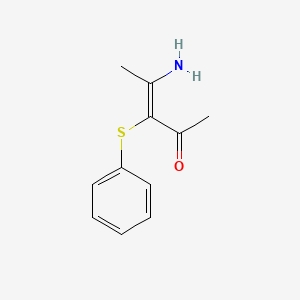

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one

Description

(3E)-4-Amino-3-(phenylsulfanyl)pent-3-en-2-one is an α,β-unsaturated ketone derivative featuring a phenylsulfanyl (C₆H₅S-) substituent at the β-position and an amino (-NH₂) group at the γ-position. The (3E) stereochemistry indicates a trans configuration across the double bond, which influences its reactivity and intermolecular interactions.

Properties

IUPAC Name |

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAMHABPNPNFBS-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)SC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)C)\SC1=CC=CC=C1)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one typically involves the reaction of 4-amino-3-phenylsulfanylbut-3-en-2-one with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol at a temperature of around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylsulfanyl group may interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs of (3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Groups: The nitro group in (Z)-4-((4-nitrophenyl)amino)pent-3-en-2-one enhances antimicrobial activity when complexed with Zn(II), likely due to increased electrophilicity and metal coordination .

- Aromatic vs.

- Fluorination: The trifluoro and 4-fluorobenzyloxy groups in (3E)-1,1,1-trifluoro-4-{[(4-fluorobenzyl)oxy]amino}pent-3-en-2-one could improve metabolic stability and bioavailability, as seen in many FDA-approved fluorinated drugs .

Stereochemical and Conformational Differences

- E vs. Z Isomerism: The (3E) configuration in the target compound contrasts with the (3Z) isomer in analogs like (3Z)-4-amino-3-(9-phenanthryl)pent-3-en-2-one. This stereochemical distinction affects molecular geometry, dipole moments, and intermolecular interactions. For example, the Z isomer may adopt a more planar conformation, facilitating π-stacking, while the E isomer could exhibit greater steric hindrance .

- Impact on Biological Activity: Stereochemistry influences binding to biological targets. The Zn(II) complex of the Z-nitro analog showed notable antimicrobial activity, suggesting that stereochemistry and substituent positioning are critical for optimizing ligand-receptor interactions .

Biological Activity

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one, also known as 4-amino-3-penten-2-one, is a compound with notable biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHNO

- Molecular Weight : 99.133 g/mol

- CAS Number : 1118-66-7

- InChI Key : OSLAYKKXCYSJSF-ONEGZZNKSA-N

The compound is characterized by the presence of an amino group and a phenylsulfanyl group, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For instance, its structural analogs have shown promise as inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism and cardiovascular health .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

Antioxidant Properties

Several studies have demonstrated that this compound possesses antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Cardiovascular Health : A study highlighted the compound's ability to enhance high-density lipoprotein (HDL) levels while reducing low-density lipoprotein (LDL) levels in animal models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, indicating its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.